methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Medicinal chemistry Heterocyclic synthesis Pyrazole carboxylate building blocks

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS 1170995-44-4) is a heterocyclic building block belonging to the 2,4-dioxobutanoate (β,δ-diketo ester) class, featuring a 1-ethyl-1H-pyrazole ring appended at the 5-position via a carbonyl linker. The compound has the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol, with a computed XLogP3 of 0.5 and topological polar surface area (TPSA) of 78.3 Ų.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
Cat. No. B11722770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)CC(=O)C(=O)OC
InChIInChI=1S/C10H12N2O4/c1-3-12-7(4-5-11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3
InChIKeyDCVPGONDTOGDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS 1170995-44-4): Core Identity and Procurement Baseline


Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS 1170995-44-4) is a heterocyclic building block belonging to the 2,4-dioxobutanoate (β,δ-diketo ester) class, featuring a 1-ethyl-1H-pyrazole ring appended at the 5-position via a carbonyl linker [1]. The compound has the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol, with a computed XLogP3 of 0.5 and topological polar surface area (TPSA) of 78.3 Ų [1]. It is commercially available from multiple suppliers at a standard purity specification of ≥95% (HPLC), with recommended storage at 2–8°C in sealed, dry conditions . The compound is classified as a research chemical for laboratory use only, not for human or veterinary application, and carries GHS hazard statements H302-H312-H332 (harmful if swallowed, in contact with skin, or if inhaled) .

Why Generic Substitution Fails for Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate in Research Procurement


Within the 2,4-dioxobutanoate-pyrazole conjugate family, compounds differing only by N-alkyl chain length (methyl vs. ethyl), ester group (methyl vs. ethyl), or pyrazole ring attachment position (3-yl, 4-yl, or 5-yl) are not functionally interchangeable. The 5-yl attachment of the dioxobutanoate moiety places the electrophilic β,δ-diketo ester system directly adjacent to the N-ethyl substituent on the pyrazole ring, creating a unique steric and electronic environment that governs both downstream synthetic reactivity—particularly in cyclocondensation reactions with hydrazines to form regiospecific pyrazole-3-carboxylates—and the compound's physicochemical property profile (LogP, TPSA, hydrogen-bond acceptor count) [1][2]. The N-ethyl group confers measurably higher lipophilicity (computed XLogP3 ~0.5) compared to the N-methyl analog (estimated XLogP3 ~0.0), a difference that directly impacts phase-partitioning behavior in both synthetic workup and any biological assay context [1]. Furthermore, the methyl ester is intrinsically more reactive toward nucleophilic acyl substitution and transesterification than the corresponding ethyl ester, making the choice of ester critical for downstream synthetic pathway efficiency [2]. These quantitative and structural differentiators mean that substituting an in-class analog without experimental validation introduces uncontrolled variables in reaction yield, regiochemical outcome, and physicochemical behavior, undermining reproducibility in both medicinal chemistry and process chemistry workflows [1][2].

Quantitative Differentiation Evidence: Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate vs. Closest Analogs


Positional Isomer Differentiation: 5-yl vs. 3-yl vs. 4-yl Pyrazole Attachment and Impact on Synthetic Reactivity

The target compound bears the 2,4-dioxobutanoate moiety at the pyrazole 5-position (adjacent to the N-ethyl substituent), distinguishing it from the 3-yl isomer (CAS 1171672-84-6) and the 4-yl isomer (CAS 1006483-29-9). All three positional isomers share the same molecular formula (C₁₀H₁₂N₂O₄) and molecular weight (224.21 g/mol) but differ fundamentally in the connectivity of the diketo ester to the pyrazole ring [1]. In the 5-yl isomer, the dioxobutanoate carbonyl linker is directly adjacent to the N-ethyl-bearing nitrogen, creating a distinct electronic push-pull system that influences the electrophilicity of the β-keto carbonyl and the regiochemical outcome of cyclocondensation reactions with hydrazine nucleophiles [2]. Published synthetic protocols demonstrate that 5-substituted 2,4-dioxobutanoates undergo cyclization with hydrazine hydrate to yield exclusively pyrazole-3-carboxylates, whereas the 3-yl and 4-yl isomers lead to different regioisomeric products or require different reaction conditions [2]. This regiochemical specificity is critical for medicinal chemistry campaigns where the pyrazole substitution pattern directly determines target binding.

Medicinal chemistry Heterocyclic synthesis Pyrazole carboxylate building blocks Regioselective cyclocondensation

N-Alkyl Chain Length Differentiation: Ethyl (Target) vs. Methyl Analog — Lipophilicity and Procurement Specification

The target compound's N-ethyl substituent on the pyrazole ring provides a measurable increase in lipophilicity compared to the N-methyl analog (methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate, CAS 1172349-92-6). The target compound has a computed XLogP3 of 0.5 and MW of 224.21 g/mol, while the N-methyl analog has a lower MW of 210.19 g/mol (C₉H₁₀N₂O₄) with an estimated XLogP3 of approximately 0.0 based on the loss of one methylene unit [1]. This ΔLogP of ~0.5 log units represents an approximately threefold difference in octanol-water partition coefficient, which is significant for differential phase-partitioning during synthesis (extraction efficiency) and for downstream biological membrane permeability if the building block is incorporated into a bioactive scaffold [1]. Additionally, the ethyl analog contains an extra carbon (C₁₀ vs. C₉), increasing the molecular weight by 14.02 Da and adding one additional rotatable bond, which affects conformational flexibility and entropic contributions to binding [1].

Medicinal chemistry Physicochemical property optimization LogP Building block procurement

Ester Group Differentiation: Methyl Ester (Target) vs. Ethyl Ester Analog — Reactivity and Molecular Economy

The target compound bears a methyl ester (CO₂CH₃), distinguishing it from the corresponding ethyl ester analog (ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate, CAS 2138066-50-7). The methyl ester has a molecular weight of 224.21 g/mol (C₁₀H₁₂N₂O₄) versus 238.24 g/mol (C₁₁H₁₄N₂O₄) for the ethyl ester—a difference of 14.03 Da [1]. In the context of the 2,4-dioxobutanoate scaffold, methyl esters are intrinsically more reactive toward nucleophilic acyl substitution, transesterification, and hydrolysis than ethyl esters due to reduced steric hindrance at the ester carbonyl [2]. This enhanced reactivity is particularly relevant for the Claisen condensation–cyclocondensation tandem sequences widely employed to convert 2,4-dioxobutanoates into pyrazole-3-carboxylate derivatives, where the methyl ester undergoes faster transesterification and cyclization kinetics [2]. Additionally, the lower molecular weight of the methyl ester confers a small but meaningful atom economy advantage when the ester is cleaved during downstream synthesis.

Synthetic organic chemistry Transesterification Building block selection Molecular economy

Synthetic Utility as a Heterocyclic Building Block: 2,4-Dioxobutanoate Reactivity Platform

The 2,4-dioxobutanoate functional group is a privileged synthetic intermediate that undergoes condensation-cyclodehydration with nitrogen-centered nucleophiles (hydrazine hydrate, phenylhydrazine, hydroxylamine hydrochloride, semicarbazide hydrochloride) to yield pyrazole-3-carboxylates, isoxazole-3-carboxylates, and pyrazole-3-carbohydrazides in a single operational step [1]. The target compound, bearing both the 2,4-dioxobutanoate electrophilic system and a pre-installed N-ethylpyrazole ring at the 5-position, serves as a versatile scaffold for generating more complex heterocyclic architectures. Specifically, condensation of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (a structural analog) with hydrazine derivatives has been demonstrated to produce pyrazole-3-carboxylate products with MIC values as low as 0.78–6.25 μg/mL against Gram-positive and Gram-negative bacteria [1][2]. The 2,4-dioxobutanoate moiety is also a recognized pharmacophore in its own right: the aryl diketo acid (ADK) class, of which 2,4-dioxobutanoates are core members, are well-validated HIV-1 integrase inhibitors that function by chelating divalent metal ions (Mg²⁺/Mn²⁺) in the enzyme active site [3]. While no direct biological data are published for the target compound itself, its structural membership in the ADK class establishes a plausible activity hypothesis that distinguishes it from simple pyrazole esters lacking the diketo functionality.

Heterocyclic chemistry Pyrazole synthesis Isoxazole synthesis Building block procurement

Physicochemical Property Profile for Rational Building Block Selection: TPSA, LogP, and H-Bond Capacity

The target compound exhibits a computed topological polar surface area (TPSA) of 78.3 Ų, an XLogP3 of 0.5, zero hydrogen-bond donors, and 5 hydrogen-bond acceptors (PubChem) or 6 (Chemscene; discrepancy due to different counting algorithms for the pyrazole ring nitrogens) [1]. This property profile places the compound within favorable drug-like chemical space: TPSA < 140 Ų and LogP < 5 are consistent with good oral bioavailability potential per the Veber and Lipinski guidelines [1]. The absence of hydrogen-bond donors (HBD = 0) is a notable feature, as it eliminates a potential source of strong intermolecular hydrogen bonding that could complicate purification, reduce solubility in non-polar solvents, or introduce undesired crystal packing effects. The measured rotatable bond count of 5–6 provides moderate conformational flexibility, sufficient for target adaptation without incurring excessive entropic penalty [1]. These properties are directly comparable to those of the N-methyl analog, which is predicted to have lower LogP, and to the ethyl ester analog, which has higher MW and additional rotatable bonds [2].

Cheminformatics Drug-likeness Physicochemical profiling Building block procurement

Recommended Application Scenarios for Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylate Derivatives via Cyclocondensation

The target compound is ideally suited as a starting material for the one-pot synthesis of 1-ethyl-1H-pyrazole-3-carboxylate derivatives through condensation-cyclodehydration with hydrazine hydrate or substituted hydrazines. The 5-yl attachment of the dioxobutanoate ensures regiospecific formation of the 3-carboxylate product, as established in the 2,4-dioxobutanoate literature [1]. This application is directly supported by documented synthetic protocols showing that methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (a close structural analog) reacts with hydrazine to yield pyrazole-3-carboxylates in good yields, and the resulting products exhibit antimicrobial activity (MIC as low as 0.78 μg/mL) [1]. Researchers engaged in pyrazole-focused medicinal chemistry should prioritize this compound over the 3-yl or 4-yl positional isomers when the desired final scaffold requires a 5-substituted pyrazole-3-carboxylate architecture.

Construction of Metal-Chelating Diketo Acid Pharmacophores for Integrase or Metalloenzyme Inhibitor Discovery

The 2,4-dioxobutanoate moiety is a validated metal-chelating pharmacophore that forms the basis of the aryl diketo acid (ADK) class of HIV-1 integrase inhibitors, with lead compounds such as S-1360 and L-731,988 demonstrating nanomolar potency (IC₅₀ values in the low nanomolar range) [1]. By incorporating the 1-ethyl-1H-pyrazol-5-yl group as the aryl substituent, the target compound represents a pyrazole-containing ADK congener that retains the essential β,δ-diketo ester functionality required for divalent metal ion (Mg²⁺/Mn²⁺) chelation within enzyme active sites [1]. This application scenario is supported by the extensive body of literature on ADK-based integrase inhibitors and redox studies of 4-aryl-2,4-dioxobutanoic acids demonstrating that electronic properties of the aryl substituent modulate metal-binding affinity [1]. Researchers developing metalloenzyme inhibitors should select this compound over simple pyrazole esters that lack the diketo chelating unit.

Physicochemical Property-Driven Fragment Library Design for Lead Discovery

With a molecular weight of 224.21 g/mol, TPSA of 78.3 Ų, XLogP3 of 0.5, and zero hydrogen-bond donors, the target compound occupies an attractive region of fragment-like chemical space that balances permeability with aqueous solubility [1]. These properties are consistent with the 'rule of three' guidelines for fragment-based drug discovery (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3—though the HBA count of 5–6 exceeds the guideline, the absence of HBDs partially compensates). The N-ethyl group provides a 0.5 log unit lipophilicity increase over the N-methyl analog without pushing LogP beyond fragment-friendly limits, while the methyl ester offers synthetic tractability advantages over the ethyl ester [1]. Procurement teams building focused fragment libraries for metalloenzyme targets (kinases, integrases, HDACs, PDEs) should prioritize this compound for its combination of metal-chelating functionality and drug-like physicochemical properties .

Tactical Procurement for Multi-Step Heterocyclic Library Synthesis with Defined Regiochemistry

In industrial and academic settings where parallel synthesis of pyrazole- and isoxazole-based libraries is conducted, the target compound offers a pre-functionalized scaffold that eliminates two synthetic steps (pyrazole ring formation and N-ethylation) compared to starting from simple acetophenone or acetylpyrazole precursors [1]. The commercial availability at ≥95% purity from multiple suppliers (AKSci, ChemScene, LeYan) with supporting analytical documentation (NMR, HPLC, LC-MS upon request) ensures batch-to-batch consistency critical for library production. Storage specifications (sealed, dry, 2–8°C) and shipping at ambient temperature reduce logistical complexity compared to more thermally labile diketo compounds. The defined 5-yl attachment position eliminates the regiochemical ambiguity that would arise from using an unsubstituted pyrazole precursor, ensuring that every library member bears the correct substitution pattern [1]. This scenario is most relevant for CROs, pharmaceutical process chemistry groups, and academic core facilities engaged in medium-to-high-throughput heterocyclic library synthesis.

Quote Request

Request a Quote for methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.